molecular formula C20H19ClN4O B12289557 4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride

4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride

Cat. No.: B12289557
M. Wt: 366.8 g/mol
InChI Key: ZPTWAAIZEGWMGX-UHFFFAOYSA-N
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Description

4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its inhibitory effects on specific protein kinases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Phenylethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 1-phenylethylamine.

    Attachment of the Phenol Group: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyrrolo[2,3-d]pyrimidine core, potentially leading to dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed under anhydrous conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular signaling pathways.

    Medicine: Investigated for its potential as an anticancer agent due to its inhibitory effects on protein kinases.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific protein kinases, such as protein kinase B (PKB or Akt). By binding to the active site of these kinases, it prevents their phosphorylation and subsequent activation, thereby disrupting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride is unique due to its specific structural features that confer high selectivity and potency as a kinase inhibitor. Its phenylethylamino group and phenol moiety contribute to its binding affinity and specificity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

4-[4-(1-phenylethylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol;hydrochloride

InChI

InChI=1S/C20H18N4O.ClH/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15;/h2-13,25H,1H3,(H2,21,22,23,24);1H

InChI Key

ZPTWAAIZEGWMGX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O.Cl

Origin of Product

United States

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